8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one
Overview
Description
8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one is a useful research compound. Its molecular formula is C18H14ClNO3 and its molecular weight is 327.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one, identified by its CAS number 63404-86-4, is a quinoline derivative that has garnered attention for its potential biological activities. This compound's structure includes a chloroacetyl group and a benzyloxy moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationship (SAR), and relevant case studies.
- Molecular Formula : C₁₈H₁₄ClNO₃
- Molecular Weight : 327.76 g/mol
- Storage Conditions : Inert atmosphere at 2-8°C
Anticancer Activity
Several studies have explored the anticancer potential of quinoline derivatives, including this compound. The compound has shown promising results against various cancer cell lines.
Case Study Findings :
- Cell Proliferation Inhibition : In vitro assays demonstrated that the compound inhibited the proliferation of human cancer cell lines with IC50 values ranging from 10 to 25 µM, indicating moderate potency compared to standard chemotherapeutics.
- Mechanism of Action : The anticancer activity is thought to be mediated through apoptosis induction and cell cycle arrest at the G2/M phase. This was confirmed through flow cytometry analyses and Western blotting techniques that revealed increased expression of pro-apoptotic proteins.
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound against various bacterial strains.
In Vitro Studies :
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- Results : The compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging between 15 to 30 µg/mL.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the quinoline structure can significantly affect biological activity:
- Chloroacetyl Group : The presence of the chloroacetyl group is crucial for enhancing cytotoxicity against cancer cells.
- Benzyloxy Moiety : The benzyloxy substitution appears to improve solubility and bioavailability, contributing to overall efficacy.
Properties
IUPAC Name |
5-(2-chloroacetyl)-8-phenylmethoxy-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c19-10-15(21)13-6-8-16(18-14(13)7-9-17(22)20-18)23-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFKEUKWVZCLQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C3C(=C(C=C2)C(=O)CCl)C=CC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447837 | |
Record name | 8-benzyloxy-5-(2-chloro-acetyl)-1H-quinolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63404-86-4 | |
Record name | 5-(2-Chloroacetyl)-8-(phenylmethoxy)-2(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63404-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-benzyloxy-5-(2-chloro-acetyl)-1H-quinolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(2-chloroacetyl)-8-phenylmethoxy-1H-quinolin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.373 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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